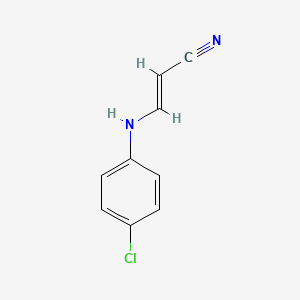

(E)-3-(4-chloroanilino)prop-2-enenitrile

Overview

Description

(E)-3-(4-chloroanilino)prop-2-enenitrile, also known as 3-chloroaniline prop-2-enenitrile, is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and its ability to react with other compounds in the environment.

Scientific Research Applications

Transition Metal Compounds and NEXAFS Studies

Research on transition metal compounds, including oxides, nitrides, and carbides, has utilized Near-edge X-ray Absorption Fine Structure (NEXAFS) techniques to investigate electronic and structural properties. This includes studies on compounds containing non-metal components such as chlorine, which might relate to the chlorine component in (E)-3-(4-chloroanilino)prop-2-enenitrile. These studies have implications for materials science, catalysis, and environmental science (Chen, 1998).

Engineered Nanomaterials in Environmental and Medical Applications

The development of ENMs, including carbon-based nanocatalysts and nanoparticles like AgNPs, has been explored for their potential in environmental cleanup, medicine, and biotechnology. These materials' unique properties have led to applications in pollution remediation, antibacterial agents, and tissue engineering, offering insights into how (E)-3-(4-chloroanilino)prop-2-enenitrile might be applied in similar contexts. Studies focus on the biodistribution, toxicity, and environmental impact of these nanomaterials (Ferdous & Nemmar, 2020), (Gottschalk, Sun, & Nowack, 2013).

Photocatalysis and Environmental Applications

The photocatalytic properties of materials like g-C3N4 have been extensively reviewed, highlighting their applications in water splitting, pollutant degradation, and CO2 reduction. Such research indicates potential areas where compounds with similar functionalities to (E)-3-(4-chloroanilino)prop-2-enenitrile could be applied, particularly in harnessing solar energy for environmental remediation (Wen, Xie, Chen, & Li, 2017).

Nanocatalysts for Degradation of Organic Contaminants

The use of carbon nanocatalysts in activating persulfate for the degradation of emerging organic contaminants shows the role of advanced materials in environmental protection. Research in this area could provide a foundation for studying (E)-3-(4-chloroanilino)prop-2-enenitrile's potential applications in treating water and soil contamination (Dongli, You, Li, & Liu, 2021).

properties

IUPAC Name |

(E)-3-(4-chloroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h1-5,7,12H/b7-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWZNCGWLOGCEK-LREOWRDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-chloroanilino)prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3035675.png)

![1-{2-[Bis(methylsulfanyl)methylene]hydrazino}-1-(methylimino)-2-nitroethane](/img/structure/B3035676.png)

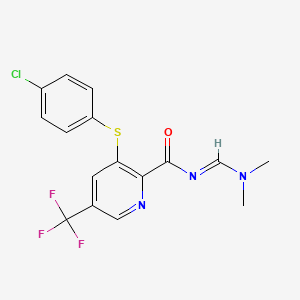

![5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3035678.png)

![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3035683.png)

![1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3035684.png)

![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3035687.png)

![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine](/img/structure/B3035688.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile](/img/structure/B3035689.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)

![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035691.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)

![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)